

Data Presentation: Crystallographic Data for Anhydrous Gallium(III) Sulfate

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Compound of Interest

Compound Name: Gallium(III)sulfate

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Anhydrous Gallium(III) sulfate ($\text{Ga}_2(\text{SO}_4)_3$) is isostructural with anhydrous iron(III) sulfate, crystallizing in the rhombohedral space group R-3[1]. The following crystallographic data is based on the known structure of anhydrous iron(III) sulfate ($\text{Fe}_2(\text{SO}_4)_3$) as a proxy, providing a robust model for the atomic arrangement in anhydrous Gallium(III) sulfate.

| Parameter | Value |
|--|--|
| Compound | Gallium(III) Sulfate |
| Formula | $\text{Ga}_2(\text{SO}_4)_3$ |
| Crystal System | Trigonal |
| Space Group | R-3 (No. 148) |
| Lattice Parameters (Hexagonal Setting) | $a = 8.23 \text{ \AA}$, $c = 22.30 \text{ \AA}$ |
| Unit Cell Volume | 1308.55 \AA^3 |
| Formula Units per Cell (Z) | 6 |

Table 1: Crystallographic data for anhydrous Gallium(III) sulfate, based on its isostructural relationship with anhydrous iron(III) sulfate[1].

Atomic Coordinates (Fractional)

| Atom | Wyckoff Site | x | y | z |
|------|--------------|----------|----------|----------|
| Ga1 | 6c | 0 | 0 | 0.144059 |
| Ga2 | 6c | 0 | 0 | 0.355941 |
| S | 18f | 0.333333 | 0.666667 | 0.25 |
| O1 | 18f | 0.333333 | 0.666667 | 0.194444 |
| O2 | 18f | 0.333333 | 0.666667 | 0.305556 |
| O3 | 18f | 0.166667 | 0.833333 | 0.25 |
| O4 | 18f | 0.5 | 0.5 | 0.25 |

Table 2: Fractional atomic coordinates for anhydrous Gallium(III) sulfate, derived from the isostructural iron(III) sulfate^[1].

Experimental Protocols

The determination of the crystal structure of anhydrous Gallium(III) sulfate involves two primary stages: the synthesis of the crystalline material and its analysis by powder X-ray diffraction followed by Rietveld refinement.

I. Synthesis of Anhydrous Gallium(III) Sulfate

This protocol outlines a common method for the synthesis of anhydrous Gallium(III) sulfate, which involves the dehydration of its hydrated form.

Materials:

- Gallium metal (Ga) or Gallium(III) hydroxide ($\text{Ga}(\text{OH})_3$)
- Concentrated sulfuric acid (H_2SO_4)
- Deionized water
- Ethanol or Ether
- Glassware: Beakers, flasks, stirring rods

- Heating mantle or hot plate
- Vacuum oven or furnace

Procedure:

- Preparation of Hydrated Gallium(III) Sulfate ($\text{Ga}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$):
 - Carefully dissolve a known quantity of gallium metal or gallium(III) hydroxide in concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
 - Continue stirring until the gallium source is completely dissolved.
 - Slowly add deionized water to the solution to induce crystallization of the hydrated salt, Gallium(III) sulfate octadecahydrate ($\text{Ga}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$).
 - The crystallization process can be enhanced by cooling the solution in an ice bath and precipitating the salt by adding ethanol or ether.
 - Collect the resulting white crystals by vacuum filtration and wash with a small amount of cold deionized water, followed by ethanol.
- Dehydration to Anhydrous Gallium(III) Sulfate:
 - Place the hydrated Gallium(III) sulfate crystals in a crucible suitable for heating.
 - Heat the sample in a vacuum oven or furnace. The dehydration occurs in stages, with the anhydrous form being obtained at temperatures above 310°C .
 - Maintain the temperature for several hours to ensure complete removal of water.
 - Cool the anhydrous Gallium(III) sulfate in a desiccator to prevent rehydration from atmospheric moisture.

II. Crystal Structure Analysis by Powder X-ray Diffraction (PXRD) and Rietveld Refinement

This protocol describes the steps for analyzing the synthesized anhydrous Gallium(III) sulfate powder to determine its crystal structure.

Instrumentation:

- Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu K α)
- Sample holder (low-background is preferred)
- Software for Rietveld refinement (e.g., GSAS, FullProf, TOPAS)

Procedure:

- Sample Preparation:
 - Grind the anhydrous Gallium(III) sulfate into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.
 - Pack the powder into the sample holder, ensuring a flat and level surface.
- Data Collection:
 - Mount the sample holder in the diffractometer.
 - Set the data collection parameters, including the 2θ range (e.g., 10-120°), step size (e.g., 0.02°), and counting time per step. A longer counting time will improve the signal-to-noise ratio.
 - Initiate the X-ray diffraction scan.
- Rietveld Refinement:
 - Initial Model:
 - Import the collected powder diffraction data into the Rietveld software.
 - Define the initial structural model. Since Gallium(III) sulfate is isostructural with iron(III) sulfate, use the crystallographic data for $\text{Fe}_2(\text{SO}_4)_3$ (Space group R-3, lattice

parameters, and atomic positions) as the starting model^[1]. Replace the iron atomic positions with gallium.

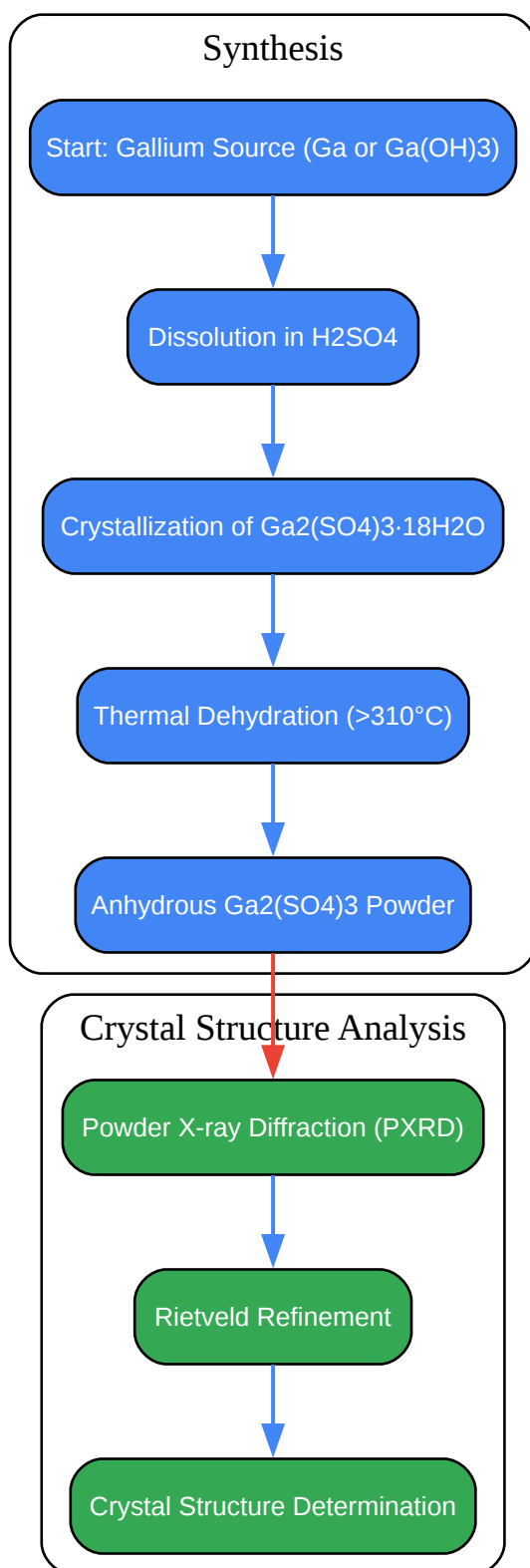
- Refinement Strategy:

- Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.
- Step 2: Unit Cell Parameters: Refine the lattice parameters (a and c for the hexagonal setting).
- Step 3: Peak Profile Parameters: Refine the parameters that define the peak shape (e.g., Gaussian and Lorentzian components, Caglioti parameters U, V, W). This accounts for instrumental and sample-related peak broadening.
- Step 4: Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for each atom (Ga, S, O).
- Step 5: Isotropic Displacement Parameters: Refine the isotropic displacement parameters (Biso or Uiso) for each atom, which account for thermal vibrations.

- Convergence and Analysis:

- Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ^2) to assess the quality of the refinement. The refinement is considered converged when these values are low and stable.
- Visually inspect the difference plot (observed vs. calculated pattern) to ensure there are no significant unmodeled peaks or systematic errors.
- Once the refinement is complete, the software will provide the final refined crystal structure parameters for anhydrous Gallium(III) sulfate.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous Gallium(III) sulfate.

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References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
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